molecular formula C10H10ClNOS B8379317 2-Isopropoxy-4-chlorobenzothiazole

2-Isopropoxy-4-chlorobenzothiazole

Cat. No. B8379317
M. Wt: 227.71 g/mol
InChI Key: JSFIBAILQVKSND-UHFFFAOYSA-N
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Patent
US04293702

Procedure details

A mixture (11.30 g, 0.05 mole) of 2-bromo-4-chlorobenzothiazole and 2,4-dichlorobenzothiazole and 94% sodium hydroxide (2.34 g, 0.055 mole) in isopropanol (100 c.c.) was heated under reflux for 1 hour. Water was added and the alcohol was distilled azeotropically together with water. The resulting oily substance was extracted with chloroform, and the chloroform layer was washed with water. The solvent was then removed under reducing pressure to obtain 10.92 g of 2-isopropoxy-4-chlorobenzothiazole as a yellow viscous liquid. Yield 95.9%, purity 97.7%, b.p. 95°-96° C./0.2 mmHg.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1.ClC1S[C:15]2[CH:21]=CC=C(Cl)[C:16]=2N=1.[OH-:23].[Na+].O>C(O)(C)C>[CH:15]([O:23][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1)([CH3:21])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
2.34 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the alcohol was distilled azeotropically together with water
EXTRACTION
Type
EXTRACTION
Details
The resulting oily substance was extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was then removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1SC2=C(N1)C(=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.92 g
YIELD: PERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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